molecular formula C25H32N2O B1669675 Cysmethynil CAS No. 851636-83-4

Cysmethynil

Cat. No. B1669675
M. Wt: 376.5 g/mol
InChI Key: QIXBOOVPFRZHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cysmethynil is a chemical compound that inhibits Icmt, a protein that methylates a Ras protein . This Ras protein, when methylated, triggers uncontrolled cell growth . Therefore, by inhibiting Icmt, Cysmethynil helps keep cell growth and proliferation under normal control . This property has led to its investigation as a potential treatment for cancer .


Molecular Structure Analysis

Cysmethynil has a molecular formula of C25H32N2O . Its IUPAC name is 2-[5-(3-Methylphenyl)-1-octyl-1H-indol-3-yl]acetamide . Unfortunately, the available resources do not provide a detailed analysis of its molecular structure.


Physical And Chemical Properties Analysis

Cysmethynil has a molar mass of 376.544 g/mol . It has a density of 1.068 g/cm^3, a melting point of 247.08 °C, and a boiling point of 594.156 °C at 760 mmHg . Its solubility in water is 0.005429 mg/L .

Scientific Research Applications

Inhibition of Isoprenylcysteine Carboxylmethyl Transferase (Icmt)

Cysmethynil acts as a potent inhibitor of isoprenylcysteine carboxylmethyl transferase (Icmt), an enzyme crucial for the post-translational modification of CaaX proteins. Icmt's inhibition by Cysmethynil leads to the disruption of cancer cell growth and has been observed to cause cell death in various human cancer cells in vitro. This mechanism has been leveraged to inhibit tumor growth effectively in xenograft mouse models, providing a foundation for potential cancer therapies (Wang et al., 2009; Lau et al., 2014).

Enhancing Autophagic Cell Death in Cancer Cells

Studies have shown that Cysmethynil can induce autophagic cell death in cancer cells, such as PC3 prostate cancer cells. This process is marked by the accumulation of cells in the G1 phase and significant cell death, with a remarkable reduction in tumor size in mouse models. The mechanism involves reduced mammalian target of rapamycin (mTOR) signaling, indicating a novel pathway for Cysmethynil's antitumor activity through enhanced autophagy and cell cycle arrest (Wang et al., 2008).

Development and Validation of Quantification Methods

A high-performance liquid chromatography (HPLC) method has been developed to quantify Cysmethynil in mouse plasma, facilitating the study of its pharmacokinetics. This method supports the precise and reliable measurement of Cysmethynil levels, essential for the compound's further study and application in cancer research (Wang et al., 2009).

Structural Modifications for Enhanced Efficacy

Research into the structural modification of Cysmethynil has led to the development of analogs with improved antiproliferative activity and potentially better pharmacokinetic profiles. These modifications aim to increase the compound's efficacy against cancer cells while addressing the limitations of Cysmethynil's physical properties, such as low aqueous solubility (Go et al., 2010).

Potential in Combating Resistance to Cancer Therapies

Cysmethynil's combination with other therapeutic agents, such as BCR-ABL1 tyrosine kinase inhibitors, has shown promise in enhancing the apoptosis of cancer cells, particularly in chronic myeloid leukemia (CML). This combination approach suggests a potential strategy to overcome resistance to existing cancer therapies, highlighting Cysmethynil's versatility and potential in integrated cancer treatment regimens (Sun et al., 2016).

Future Directions

Cysmethynil has been investigated as a potential treatment for cancer . In animal models containing multiple human tumor growths, treatment with Cysmethynil resulted in cell death and reduced tumor burden . It has been suggested that Cysmethynil may display synergy with standard cytotoxic agents, a possibility that should be tested in future studies .

properties

IUPAC Name

2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXBOOVPFRZHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426093
Record name Cysmethynil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cysmethynil

CAS RN

851636-83-4
Record name Cysmethynil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851636-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysmethynil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851636834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysmethynil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYSMETHYNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MT8HFQ9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cysmethynil
Reactant of Route 2
Reactant of Route 2
Cysmethynil
Reactant of Route 3
Cysmethynil
Reactant of Route 4
Cysmethynil
Reactant of Route 5
Reactant of Route 5
Cysmethynil
Reactant of Route 6
Reactant of Route 6
Cysmethynil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.